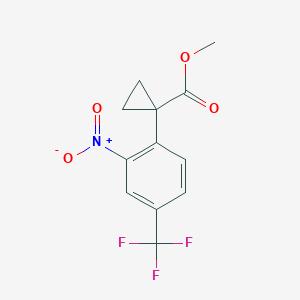

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

Descripción

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (CAS: 951885-67-9) is a cyclopropane derivative featuring a trifluoromethyl group at the para position and a nitro group at the ortho position on the aromatic ring. Its molecular formula is C₁₂H₁₀F₃NO₄, with a molecular weight of 307.21 g/mol. This compound is cataloged as a fluoro organic intermediate, likely used in synthetic chemistry or pharmaceutical research .

Propiedades

IUPAC Name |

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRGRYMFQGVYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674317 | |

| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-67-9 | |

| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate are currently unknown. This compound is a specialty product for proteomics research, which suggests it may interact with proteins or other biological molecules.

Mode of Action

Given its structural features, it may undergo nucleophilic substitution or free radical reactions The nitro group and the trifluoromethyl group on the phenyl ring could potentially participate in these reactions

Result of Action

As a specialty product for proteomics research, it may have effects on protein expression or function

Análisis Bioquímico

Biochemical Properties

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in altered metabolic pathways and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function, as it may interact with specific biomolecules within these compartments, leading to localized effects on cellular processes.

Actividad Biológica

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate, with the CAS number 951885-67-9, is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, including pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : C12H10F3NO4

- Molecular Weight : 289.21 g/mol

- Structure : The compound features a cyclopropane ring substituted with a nitro group and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit noteworthy antimicrobial properties. For instance, derivatives of trifluoromethylated phenols have shown effectiveness against various bacterial strains. The presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial activity .

Anti-inflammatory Effects

Research has demonstrated that certain cyclopropane derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies on related compounds suggest that this compound may similarly modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Toxicity and Safety Profile

The toxicity profile of this compound is critical for its application in pharmaceuticals. Preliminary assessments indicate that the compound exhibits moderate toxicity in vitro, particularly affecting cell viability at higher concentrations. The compound's effects on human cell lines have been documented, highlighting the need for careful evaluation in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several trifluoromethylated compounds, including this compound. The results demonstrated significant inhibition of Gram-positive bacteria, with an IC50 value indicating effective concentration levels for potential therapeutic applications .

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory responses, researchers tested the compound's ability to inhibit COX enzymes in vitro. Results showed a dose-dependent reduction in enzyme activity, suggesting that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 951885-67-9 | C12H10F3NO4 | Antimicrobial, Anti-inflammatory |

| Trifluoromethylated Phenol Derivative | [Not Available] | C7H4F3NO3 | Antimicrobial |

| Cyclopropane-based Anti-inflammatory Agent | [Not Available] | C10H9NO2 | Anti-inflammatory |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate is being explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Potential Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in targeting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its cyclopropane ring structure is particularly valuable in organic synthesis, allowing chemists to create various derivatives that may possess unique properties.

- Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel compounds with potential applications in pharmaceuticals and agrochemicals .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Organic Synthesis | Building block for complex molecules | |

| Pharmacological Research | Potential therapeutic applications |

Case Study on Anticancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential for further development as anticancer agents.

Case Study on Synthesis Applications

In a synthetic chemistry context, researchers demonstrated the utility of this compound as a precursor in the synthesis of more complex cyclic compounds. The study highlighted the ease of modification of the trifluoromethyl group, which can enhance the lipophilicity and biological activity of the resulting compounds.

Comparación Con Compuestos Similares

Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate

This analog (CAS: 824937-42-0) differs in substituent positions: the nitro group is at the para position, and a fluorine atom replaces the trifluoromethyl group at the meta position. Its molecular formula is C₁₁H₁₀FNO₄ (MW: 239.20 g/mol). Key differences include:

Pyrethroid Cyclopropanecarboxylates

Several pyrethroid insecticides share the cyclopropanecarboxylate backbone but differ in substituents and biological activity:

Comparison with Target Compound :

- The target compound’s nitro and trifluoromethyl groups are absent in pyrethroids. These substituents may reduce its insecticidal utility but enhance suitability as a fluorinated building block for pharmaceuticals or agrochemicals.

Physicochemical and Commercial Comparison

Physicochemical Properties

Substituent Impact on Function

- Trifluoromethyl Group: Enhances metabolic stability and bioavailability in drug design.

- Nitro Group : Can act as an electron-withdrawing group, directing electrophilic substitution reactions on the aromatic ring.

Research and Application Gaps

- Its nitro and trifluoromethyl groups may align it with anticancer or antiviral agents (e.g., derivatives in ), but further studies are needed .

- Synthetic Utility : The discontinued status limits practical use, though structural analogs remain accessible for exploratory synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate, and how can reaction yields be maximized?

- Methodological Answer : Begin with cyclopropanation of a pre-functionalized benzene derivative. For example, esterification of cyclopropanecarboxylic acid precursors (e.g., methyl cyclopropanecarboxylate ) can be coupled with nitration and trifluoromethylation steps. Optimize reaction conditions (e.g., temperature, catalysts like H2SO4 for nitration ) and monitor intermediates via HPLC or TLC. Use anhydrous conditions to avoid hydrolysis of the ester group.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and ester carbonyl (δ ~165–175 ppm).

- 19F NMR : Verify the trifluoromethyl group (δ ~-60 to -70 ppm) .

- HPLC-MS : Compare retention times and mass spectra against reference standards (e.g., pharmaceutical impurity standards ).

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store at < -20°C in amber vials under inert gas (N2/Ar) to prevent degradation. Avoid exposure to moisture, as ester groups are prone to hydrolysis. Stability studies under varying temperatures (e.g., 4°C, 25°C) can identify degradation pathways .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Perform computational modeling (DFT) to map electron density distributions. Experimentally, compare reaction rates with analogs lacking these groups (e.g., methyl 1-(4-methylphenyl)cyclopropanecarboxylate ). Use cyclic voltammetry to assess redox behavior, focusing on nitro group reduction potentials.

Q. What analytical strategies resolve contradictions in spectral data for this compound (e.g., unexpected splitting in NMR)?

- Methodological Answer : Consider dynamic effects:

- Variable-temperature NMR : Detect conformational changes in the cyclopropane ring.

- COSY/NOESY : Identify through-space couplings from substituent steric effects.

- X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Q. How can researchers assess the compound’s stability under photolytic or oxidative conditions relevant to pharmacological studies?

- Methodological Answer :

- Photostability : Expose to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via HPLC.

- Oxidative stability : Treat with H2O2 or tert-butyl hydroperoxide, then quantify products using LC-MS. Reference protocols from sulfonate ester stability studies .

Q. What methodologies quantify trace impurities (e.g., nitration byproducts) in batch synthesis?

- Methodological Answer : Use HPLC with diode-array detection (DAD) and charged aerosol detection (CAD) for non-UV-active impurities. Spike samples with certified reference materials (e.g., 4-chloro-3-methylphenol ) to validate sensitivity.

Key Notes

- Synthesis : Prioritize regioselective nitration to avoid meta-substitution byproducts.

- Analytical Challenges : The trifluoromethyl group complicates mass spectrometry fragmentation patterns; use high-resolution MS (HRMS) for accurate assignment.

- Safety : Nitro groups pose explosion risks under high heat or friction; follow protocols for nitroaromatic handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.